molecular formula C12H14N2S B1605405 2-Piperidinobenzothiazole CAS No. 2851-08-3

2-Piperidinobenzothiazole

Cat. No.: B1605405
CAS No.: 2851-08-3
M. Wt: 218.32 g/mol
InChI Key: FKZMOBHJSKHLCS-UHFFFAOYSA-N
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Description

2-Piperidinobenzothiazole is an organic compound with the molecular formula C12H14N2S. It is a heterocyclic compound that contains both a benzothiazole and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinobenzothiazole typically involves the condensation of 2-aminobenzenethiol with piperidine under specific reaction conditions. One common method includes the use of a base-promoted intramolecular C–S bond coupling cyclization in dioxane . The reaction is carried out by heating the reactants in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Functionalization at the Benzothiazole Core

The benzothiazole scaffold undergoes regioselective modifications, particularly at positions 5 and 6, due to electron-withdrawing effects of the thiazole ring :

Knoevenagel Condensation

2-Piperidinobenzothiazole derivatives participate in condensation reactions with active methylene compounds. For example:

  • Reactants : this compound + Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)

  • Conditions : Piperidine catalyst, ethanol, reflux .

  • Product : (E)-5-Arylidenethiazolidine-2,4-diones (e.g., 9a–n in Scheme 2 of ).

Key Data :

  • Piperidine facilitates iminium ion formation, lowering the activation barrier for enolate attack (ΔG‡ = 13.7 kcal/mol) .

  • Elimination of piperidine occurs via a zwitterionic intermediate (MS2z ) with a free energy barrier of 9.3 kcal/mol .

Halogenation and Cross-Coupling

Electrophilic halogenation at position 6 enables subsequent cross-coupling reactions:

Reaction Type Conditions Product Application
BrominationBr₂, CH₃COOH6-Bromo-2-piperidinobenzothiazoleSuzuki coupling intermediates
Palladium-catalyzed couplingPd(OAc)₂, K₂CO₃, DMF, 80°CBiaryl derivativesDrug candidate synthesis

Piperidine Ring Modifications

The piperidine substituent undergoes functionalization, enabling diversification of the molecule’s pharmacological profile :

N-Alkylation/Acylation

  • Reactants : this compound + Alkyl halides/Acyl chlorides

  • Conditions : DIPEA, DCM, RT

  • Product : N-Alkylated/Acylated derivatives (e.g., 5d , 5e in )

Biological Relevance :

  • N-Ethylation improves blood-brain barrier permeability in CNS-targeted agents .

Ring-Opening Reactions

Under acidic conditions, the piperidine ring can undergo hydrolysis:

  • Reactants : this compound + HCl (conc.)

  • Conditions : Reflux, 12 h

  • Product : 2-Aminobenzothiazole + Piperidine hydrochloride

Catalytic Transformations

Transition-metal catalysis enables C–H functionalization:

Pd-Catalyzed C–H Arylation

Catalyst Substrate Product Yield
Pd-PEPPSI-IPentAnThis compound + Aryl chloride6-Aryl-2-piperidinobenzothiazole78–92%

Mechanism : Oxidative addition of aryl chloride to Pd(0), followed by C–H activation and reductive elimination .

Ir-Catalyzed Ylide Insertion

Used to construct complex thiazole-containing architectures (e.g., fanetizole analogs) .

Biological Activity-Driven Reactions

Derivatives are synthesized to enhance anticancer/anti-inflammatory dual activity :

  • Reactants : this compound + 4-Nitrobenzyl bromide

  • Conditions : K₂CO₃, DMSO, 120°C

  • Product : 6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7 )

  • Key Activity : IC₅₀ = 1–4 μM against A431, A549, and H1299 cell lines .

Stability and Degradation

  • Thermal Stability : Stable up to 363–364 K (melting point) .

  • Photodegradation : UV exposure induces C–S bond cleavage, forming benzamide derivatives.

Table 1: Catalyst Screening for C–H Arylation

Catalyst Solvent Temp (°C) Yield (%)
Pd(OAc)₂DMF8045
Pd-PEPPSI-IPentAnToluene11092
Fe(acac)₃DMSO100<10

Table 2: Solvent Effects on Knoevenagel Condensation

Solvent Reaction Time (h) Yield (%)
Ethanol685
Methanol872
ACN1238

Scientific Research Applications

Pharmacological Applications

  • Dopamine Receptor Modulation
    Recent studies have highlighted the potential of benzothiazole derivatives, including 2-Piperidinobenzothiazole, in targeting the dopamine D4 receptor (D4R). This receptor is implicated in neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Compounds with high affinity for D4R can influence cognition and behavior in rodent models, suggesting therapeutic avenues for substance use disorders (SUDs) and other cognitive impairments .
  • Anticancer Activity
    The compound has shown promise as an antagonist of the α4β1 integrin, which is overexpressed in certain cancers, particularly T- and B-cell lymphomas. Modifications to the benzothiazole structure have led to analogs with improved pharmacokinetic properties and enhanced tumor targeting capabilities. These developments indicate that this compound could be a valuable lead compound in cancer therapy .
  • Pain Management
    Benzothiazole derivatives have been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are involved in pain pathways. The dual inhibition mechanism suggests that these compounds could provide effective analgesic properties without the side effects associated with traditional pain medications .

Chemical Properties and Structure-Activity Relationship (SAR)

The structure-activity relationship studies of benzothiazole derivatives indicate that modifications to the piperidine moiety can significantly affect biological activity. For instance, variations in substituents on the benzothiazole ring have been shown to enhance binding affinity to target receptors and improve solubility, which is crucial for drug formulation .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound TypeTargetActivity LevelReference
D4R AgonistsNeuropsychiatricHigh Affinity
α4β1 Integrin AntagonistsCancer TherapyPotent
sEH/FAAH Dual InhibitorsPain ManagementEffective

Case Studies

  • Neuropsychiatric Disorders
    A study synthesized a series of benzothiazole analogs targeting D4R, demonstrating significant improvements in cognitive tasks in rodent models. This research supports the potential use of this compound derivatives in treating ADHD and SUDs through receptor modulation .
  • Cancer Treatment
    In vivo studies using xenograft models showed that benzothiazole-based compounds could selectively target tumors expressing α4β1 integrin, leading to reduced tumor growth rates compared to controls. This highlights the therapeutic potential of this compound in oncology .
  • Pain Relief
    The development of dual sEH/FAAH inhibitors has been shown to produce significant antinociceptive effects in animal models. The findings suggest that this compound derivatives could serve as novel analgesics with reduced side effects compared to existing pain medications .

Comparison with Similar Compounds

Uniqueness: 2-Piperidinobenzothiazole is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Piperidinobenzothiazole, a compound derived from the benzothiazole family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with a piperidine ring, which contributes to its biological activity. Benzothiazoles are known for their ability to interact with multiple biological targets, making them versatile in medicinal chemistry.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds within this class have shown significant inhibition of cancer cell proliferation across various lines:

  • Mechanisms of Action :
    • Inhibition of key signaling pathways such as AKT and ERK has been documented, leading to apoptosis and cell cycle arrest in cancer cells .
    • The compound has also exhibited multitargeted effects, making it a candidate for combination therapies in cancer treatment .
CompoundCell LineIC50 (µM)Mechanism
This compoundA4313.995AKT/ERK inhibition
This compoundA5494.500Apoptosis induction

2. Antimicrobial Properties

The antibacterial and antifungal activities of benzothiazole derivatives have been extensively studied. The compound has demonstrated moderate antimicrobial efficacy against various pathogens:

  • Antibacterial Activity :
    • Inhibition of bacterial growth was observed with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antifungal Activity :
    • Compounds showed significant antifungal activity against species like Candida and Aspergillus, with MIC values ranging from 0.06 to 0.94 mg/mL .
Activity TypeTarget OrganismMIC (mg/mL)
AntibacterialE. coli0.23-0.94
AntifungalCandida0.06-0.47

3. Neuroprotective Effects

Benzothiazole derivatives have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's:

  • Mechanisms :
    • Compounds have been found to modulate cholinergic neurotransmission and inhibit amyloid-beta aggregation . Riluzole, a related compound, has been evaluated for its potential in treating Alzheimer's disease due to its neuroprotective effects.

Case Studies

  • Cancer Therapeutics : A study evaluated the effects of a series of benzothiazole derivatives on human cancer cell lines, revealing that modifications in the benzothiazole structure enhanced anticancer activity significantly .
  • Insecticidal Properties : Research on piperidine-benzothiazole derivatives demonstrated notable larvicidal and adulticidal effects against Aedes aegypti, highlighting their potential as new insecticides .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Piperidinobenzothiazole, and what factors influence reaction efficiency?

The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, 2-aminobenzothiazole derivatives are synthesized via condensation of o-aminothiophenol with cyanoguanidine under acidic conditions at 80°C . For this compound, introducing the piperidine moiety may require nucleophilic substitution or coupling reactions. Solvent choice (e.g., polar aprotic solvents like DMF), catalyst selection (e.g., palladium for cross-coupling), and reaction temperature are critical for yield optimization. Scalability should also be considered during route design .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and ring systems .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C-N or C-S bonds .
  • Elemental Analysis : Compares calculated vs. experimental C, H, N, and S percentages to assess purity .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid long-term storage due to potential instability .
  • Disposal : Follow federal and institutional guidelines for hazardous waste, utilizing certified chemical disposal services .

Advanced Research Questions

Q. How can computational tools guide the optimization of this compound synthesis and bioactivity?

  • Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to predict feasible routes and precursors .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or receptors) to prioritize derivatives for synthesis. For example, docking studies on benzothiazole-pyrimidine hybrids revealed binding modes correlated with anticancer activity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties early in drug development .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Meta-Analysis Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases .
  • Dose-Response Validation : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
  • Structural-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., piperidine position, halogenation) to clarify bioactivity trends .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound-based therapeutics?

  • Scaffold Diversification : Synthesize analogs with variations in the piperidine ring (e.g., N-alkylation, stereochemistry) and benzothiazole substituents (e.g., electron-withdrawing groups) .
  • Biological Assay Panels : Test derivatives against multiple disease models (e.g., antimicrobial, anticancer) to identify selectivity patterns .
  • Pharmacophore Modeling : Map essential functional groups for target engagement using software like Schrödinger .

Q. What methodologies ensure ethical and reproducible preclinical evaluation of this compound derivatives?

  • PICOT Framework : Define Population (e.g., cell lines), Intervention (compound dose), Comparison (positive/negative controls), Outcome (IC50_{50}), and Timeframe to standardize experiments .
  • In Vivo Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .
  • Data Transparency : Share raw spectral data (NMR, HRMS) in repositories like ChemRxiv for independent validation .

Properties

IUPAC Name

2-piperidin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N2S/c1-4-8-14(9-5-1)12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZMOBHJSKHLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
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DSSTOX Substance ID

DTXSID60182730
Record name 2-Piperidinobenzothiazole
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Molecular Weight

218.32 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2851-08-3
Record name 2-(1-Piperidinyl)benzothiazole
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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